Deoxyelephantopin

Vue d'ensemble

Description

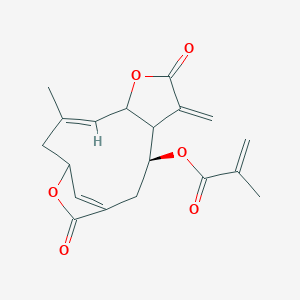

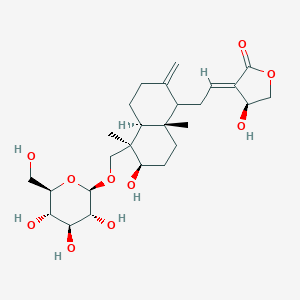

Deoxyelephantopin (DET) is a sesquiterpene lactone compound found in Elephantopus scaber and Elephantopus carolinianus, traditional Chinese medicinal herbs . These herbs have been used to treat various ailments, including liver diseases, diabetes, bronchitis, fever, diarrhea, dysentery, cancer, renal disorders, and inflammation-associated diseases .

Synthesis Analysis

The synthesis of this compound presents a significant synthetic challenge due to its germacrene skeleton, which harbors three Michael acceptors that can potentially engage a target covalently . The synthesis approach involves a ring-closing metathesis .Molecular Structure Analysis

This compound has a molecular formula of C19H20O6 . Its germacrene skeleton is densely functionalized and contains a strained 10-membered ring .Chemical Reactions Analysis

This compound has been reported to limit the growth of cancer cells at different phases of the cell cycle in various cancer cell lines . It has been shown to disrupt several processes involved in cancer progression by targeting multiple signaling pathways deregulated in cancers .Physical And Chemical Properties Analysis

This compound has an average mass of 344.358 Da and a monoisotopic mass of 344.125977 Da .Applications De Recherche Scientifique

Propriétés anticancéreuses

La deoxyéléphantopine et l'isodéoxyéléphantopine ont été largement étudiées pour leurs activités anticancéreuses. Elles présentent plusieurs modes d'action contre les cellules cancéreuses, notamment l'induction de l'apoptose (mort cellulaire programmée), l'arrêt du cycle cellulaire et l'inhibition de la prolifération cellulaire . Ces composés ciblent diverses voies de signalisation qui sont dérégulées dans le cancer, telles que les voies de survie cellulaire, d'autophagie et d'invasion . Leur capacité à affecter plusieurs voies simultanément en fait des candidats prometteurs pour le développement de médicaments anticancéreux.

Induction de l'apoptose

Ces composés sont connus pour déclencher l'apoptose par l'activation de la caspase-3 et le clivage de la PARP, qui sont des étapes cruciales de la phase d'exécution de l'apoptose . Elles augmentent également la régulation des protéines pro-apoptotiques telles que Bax et diminuent la régulation des protéines anti-apoptotiques telles que Bcl-2, faisant pencher la balance vers la mort cellulaire .

Modulation du cycle cellulaire

La recherche a montré que la deoxyéléphantopine peut provoquer un arrêt du cycle cellulaire, en particulier en phase S . Cela perturbe la progression normale de la division cellulaire, qui est un point de contrôle vital pour la prolifération des cellules cancéreuses. En modulant des protéines comme p21 et les cyclines, ces composés peuvent efficacement arrêter la croissance des cellules cancéreuses .

Effets anti-inflammatoires

La deoxyéléphantopine et l'isodéoxyéléphantopine ont toutes deux démontré des propriétés anti-inflammatoires significatives. Elles ont été utilisées traditionnellement pour traiter les maladies associées à l'inflammation, et des études récentes suggèrent qu'elles peuvent moduler les voies inflammatoires, ce qui pourrait les rendre utiles dans le traitement des affections inflammatoires chroniques .

Sensibilisation à la chimiothérapie

Il a été démontré que la deoxyéléphantopine améliore la chimio-sensibilité des cellules cancéreuses du côlon, les rendant plus sensibles aux médicaments de chimiothérapie . Cela pourrait être particulièrement bénéfique pour surmonter la résistance aux médicaments, un défi majeur dans le traitement du cancer.

Applications en médecine traditionnelle

Traditionnellement, ces composés ont fait partie de la médecine populaire, utilisés pour traiter une variété de maux, notamment les maladies du foie, le diabète, la bronchite, la fièvre, la diarrhée, la dysenterie et les troubles rénaux

Mécanisme D'action

Target of Action

Deoxyelephantopin (DET) and its isomer, Isothis compound (IDET), are sesquiterpene lactone compounds that have been extensively explored for their anti-cancer activities . They primarily target multiple signaling pathways deregulated in cancers . DET inhibits NF-κB, MAPK, PI3K/Akt, and β-catenin signaling , while IDET induces ROS generation and suppresses NF-κB activation .

Mode of Action

Both DET and IDET disrupt several processes involved in cancer progression . They modulate the expression of various genes, leading to the inhibition of cancer cell proliferation, survival, invasion, and cell cycle progression, and ultimately induce apoptosis and autophagy .

Biochemical Pathways

DET and IDET induce apoptosis through multiple signaling pathways which are deregulated in cancer cells . They activate downstream effectors, including p21, and Bcl-2-like protein 4 (Bax), which eventually leads to cell cycle arrest, DNA repair, and apoptosis .

Pharmacokinetics

A specific, sensitive, and robust LC-MS/MS method was developed and validated for the quantification of DET in rat plasma . After oral and intravenous administration, the Cmax and AUC values of DET increased dose-dependently

Result of Action

The result of DET and IDET’s action is the induction of apoptosis in cancer cells . They disrupt several processes involved in cancer progression, including cell cycle and proliferation, cell survival, autophagy, and invasion pathways .

Action Environment

The action of DET and IDET can be influenced by environmental factors, although specific studies on this aspect are limited. It is known that these compounds are major components of elephantopus scaber and elephantopus carolinianus, traditional chinese medicinal herbs that have long been used as folk medicines to treat multiple ailments . The efficacy and stability of these compounds could potentially be influenced by factors such as the growth conditions of the plants, extraction methods, and storage conditions.

Safety and Hazards

When handling Deoxyelephantopin, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOPRSXUVOHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does deoxyelephantopin interact with cancer cells?

A1: this compound exhibits its anticancer effects through multiple mechanisms. It induces apoptosis, a programmed cell death process, in various cancer cell lines, including colorectal [], lung adenocarcinoma [], breast [, ], pancreatic [], and osteosarcoma []. This apoptosis induction is closely linked to:

- Increased Reactive Oxygen Species (ROS) Production: DET elevates intracellular ROS levels [, ], leading to oxidative stress and triggering downstream apoptotic pathways.

- Mitochondrial Dysfunction: DET disrupts mitochondrial membrane potential [], a key event in apoptosis initiation.

- Caspase Activation: DET activates caspases [, , ], executioner proteins that dismantle cellular components during apoptosis.

- NF-κB Inhibition: DET suppresses the NF-κB signaling pathway [, , , ], which is often dysregulated in cancer and contributes to cell survival, proliferation, and metastasis.

Q2: Beyond apoptosis, does this compound influence other cancer cell behaviors?

A2: Yes, DET demonstrates additional anticancer activities:

- Cell Cycle Arrest: DET induces cell cycle arrest, primarily at the G2/M phase [, ], preventing cancer cells from dividing and proliferating.

- Inhibition of Invasion and Metastasis: DET reduces the invasive and metastatic potential of cancer cells [, , , , ], hindering their ability to spread.

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol. []

Q4: Are there spectroscopic data available for this compound?

A5: Yes, the structure of DET has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), and mass spectrometry. [, , ] These techniques provide valuable information about its chemical structure and conformation.

Q5: How do structural modifications of this compound affect its activity?

A6: Research on DET derivatives, such as DETD-35, highlights the impact of structural modifications on activity. DETD-35, a semi-synthetic derivative, exhibits enhanced potency against triple-negative breast cancer cells compared to DET [, ]. These findings suggest that specific structural alterations can significantly influence the compound's efficacy and may offer avenues for developing more potent analogs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

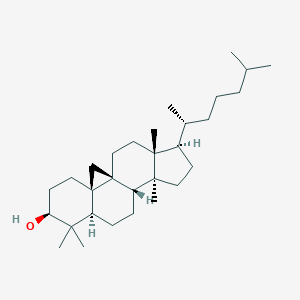

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)

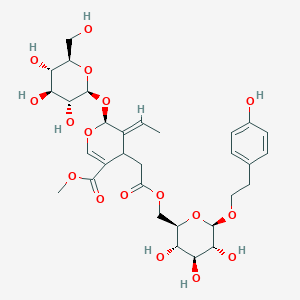

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)

![(E)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B210585.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)